![molecular formula C27H28N6O2S B2943840 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 1223893-88-6](/img/no-structure.png)

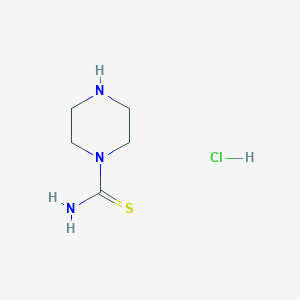

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine ring. This type of structure is often found in pharmacologically active compounds .

Molecular Structure Analysis

The compound contains several functional groups and heterocyclic rings, which could potentially interact with biological targets in various ways. Computational studies could provide insights into the preferred binding modes of these compounds .科学的研究の応用

Synthesis and Biological Activity

The compound 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide, due to its complex structure, has been involved in various studies focusing on the synthesis and evaluation of biological activities. Research has shown that compounds with similar structural frameworks have been synthesized and assessed for their potential in various biological applications.

Insecticidal Activity : A study demonstrated the synthesis of new heterocyclic compounds incorporating a thiadiazole moiety, evaluated for insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research opens avenues for the use of similar compounds in pest management strategies (Fadda et al., 2017).

Anticancer and Antimicrobial Activities : The synthesis of heterocycles based on antipyrine derivatives has been explored, with some compounds showing promising anticancer and antimicrobial activities. Such studies highlight the potential therapeutic applications of these compounds in treating cancer and infections (Riyadh et al., 2013).

Antibacterial and Antifungal Activities : New pyrazoline and pyrazole derivatives have been synthesized, exhibiting significant antibacterial and antifungal properties. This suggests the compound's possible use in developing new antimicrobial agents (Hassan, 2013).

Biochemical Impacts and Potential Insecticidal Agents : Studies on novel bioactive sulfonamide thiazole derivatives have shown potential insecticidal effects against the cotton leafworm, Spodoptera littoralis, further underscoring the agricultural applications of such compounds (Soliman et al., 2020).

Antimicrobial Activity of Heterocycles : The synthesis of new heterocycles incorporating antipyrine moiety has been evaluated for antimicrobial activity, indicating the compound's utility in combating microbial infections (Bondock et al., 2008).

作用機序

Target of Action

The primary targets of this compound are the adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction. They are involved in promoting sleep, regulating blood flow, and modulating neurotransmitter release .

Mode of Action

This compound interacts with its targets, the adenosine receptors, by binding to them. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold of the compound was chosen as a pharmacophore for the adenosine receptors . It was substituted at the 5 position with reactive linkers of different lengths . Computational studies suggest different binding modes for developed compounds at the three receptors .

Biochemical Pathways

The compound affects the adenosine receptor pathways. By binding to the adenosine receptors, it can influence various downstream effects such as vasodilation, inhibition of neurotransmitter release, and influence on immune cells .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific adenosine receptor subtype it interacts with. For instance, some compounds with similar structures have been shown to behave as dual hA2A/hA3 ligands .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(2,3-dimethylphenyl)acetamide, which is synthesized from 2,3-dimethylaniline and acetic anhydride. These two intermediates are then coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "2,3-dimethylaniline", "acetic anhydride", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "- 4-butoxyaniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of potassium carbonate and DMF to form 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl nitrobenzoate.", "- The nitro group is then reduced using palladium on carbon and hydrogen gas to form 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl amine.", "- The amine is then reacted with 2-chloro-1,3-dimethylthioimidazolium chloride in the presence of triethylamine and DMF to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of N-(2,3-dimethylphenyl)acetamide:", "- 2,3-dimethylaniline is reacted with acetic anhydride in the presence of pyridine to form N-(2,3-dimethylphenyl)acetamide.", "Coupling of the two intermediates:", "- The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and N-(2,3-dimethylphenyl)acetamide are coupled using EDC and NHS in the presence of DMF to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide." ] } | |

CAS番号 |

1223893-88-6 |

製品名 |

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide |

分子式 |

C27H28N6O2S |

分子量 |

500.62 |

IUPAC名 |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |

InChI |

InChI=1S/C27H28N6O2S/c1-4-5-15-35-21-11-9-20(10-12-21)23-16-24-26-29-30-27(32(26)13-14-33(24)31-23)36-17-25(34)28-22-8-6-7-18(2)19(22)3/h6-14,16H,4-5,15,17H2,1-3H3,(H,28,34) |

InChIキー |

JKOUZBVIQYRPMI-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5C)C)C3=C2 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2943759.png)

![4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2943760.png)

![N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943762.png)

![2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2943766.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2943768.png)

![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2943769.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2943770.png)

![1-[(3,4-Dichlorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2943771.png)

![N~4~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2943776.png)

![N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2943777.png)